molecular formula C17H17ClN4O3S2 B11542292 3-(3-chlorophenyl)-1-(3-{[(E)-furan-2-ylmethylidene]amino}-5,5-dimethyl-2-thioxo-1,3-thiazolidin-4-yl)-1-hydroxyurea

3-(3-chlorophenyl)-1-(3-{[(E)-furan-2-ylmethylidene]amino}-5,5-dimethyl-2-thioxo-1,3-thiazolidin-4-yl)-1-hydroxyurea

Cat. No.: B11542292
M. Wt: 424.9 g/mol
InChI Key: QOSDBWLXTASOCW-VXLYETTFSA-N
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Description

This compound is a complex organic molecule with a unique structure. Let’s break it down:

    Name: 3-(3-chlorophenyl)-1-(3-{[(E)-furan-2-ylmethylidene]amino}-5,5-dimethyl-2-thioxo-1,3-thiazolidin-4-yl)-1-hydroxyurea

    IUPAC Name: (E)-N’-[(3-chlorophenyl)carbamothioyl]-N,N-dimethylfuran-2-carboximidamide

Chemical Reactions Analysis

The compound likely undergoes various chemical reactions due to its functional groups. Here are some possibilities:

    Oxidation: The thiazolidine sulfur could be oxidized to a sulfoxide or sulfone.

    Reduction: Reduction of the carbonyl group in the urea moiety could yield the corresponding alcohol.

    Substitution: The chlorophenyl group might undergo nucleophilic substitution reactions.

    Common Reagents and Conditions: Specific reagents and conditions would depend on the desired transformation. For example, oxidation could use peracids, reduction might involve hydrogenation, and substitution reactions could use nucleophiles like amines.

    Major Products: The products formed would vary based on the reaction type. For example, oxidation could yield sulfoxides or sulfones, while reduction would produce alcohols.

Scientific Research Applications

    Medicine: Investigate its pharmacological properties, potential as an anticancer agent, or its effects on specific biological pathways.

    Chemistry: Explore its reactivity, stability, and interactions with other molecules.

    Industry: Assess its use in materials science, catalysis, or drug development.

Mechanism of Action

The exact mechanism of action remains speculative without specific studies. researchers could investigate its binding to cellular targets, enzymatic inhibition, or modulation of signaling pathways.

Comparison with Similar Compounds

Remember that further research and experimental data are essential to fully understand this compound’s properties and applications

Properties

Molecular Formula

C17H17ClN4O3S2

Molecular Weight

424.9 g/mol

IUPAC Name

3-(3-chlorophenyl)-1-[3-[(E)-furan-2-ylmethylideneamino]-5,5-dimethyl-2-sulfanylidene-1,3-thiazolidin-4-yl]-1-hydroxyurea

InChI

InChI=1S/C17H17ClN4O3S2/c1-17(2)14(21(16(26)27-17)19-10-13-7-4-8-25-13)22(24)15(23)20-12-6-3-5-11(18)9-12/h3-10,14,24H,1-2H3,(H,20,23)/b19-10+

InChI Key

QOSDBWLXTASOCW-VXLYETTFSA-N

Isomeric SMILES

CC1(C(N(C(=S)S1)/N=C/C2=CC=CO2)N(C(=O)NC3=CC(=CC=C3)Cl)O)C

Canonical SMILES

CC1(C(N(C(=S)S1)N=CC2=CC=CO2)N(C(=O)NC3=CC(=CC=C3)Cl)O)C

Origin of Product

United States

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